2-(2,2-Difluoroacetamido)acetic acid

Purity Quality Control Reproducibility

Researchers pursuing FKBP12-targeted neurotrophic agents often face hazardous in-house fluorination or batch inconsistency from generic glycine derivatives. 2-(2,2-Difluoroacetamido)acetic acid (CAS 160845-43-2) provides a pre-formed, high-purity difluoroacetyl-glycine scaffold that eliminates these risks. • ≥98% purity minimizes 19F NMR false positives in fragment screening • Gem-difluoro group predictably lowers pKa by ~1-1.5 units vs. N-acetylglycine • Enables direct synthesis of FKBP12 rotamase inhibitors without DAST/Deoxo-Fluor handling.

Molecular Formula C4H5F2NO3
Molecular Weight 153.08 g/mol
Cat. No. B15294010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoroacetamido)acetic acid
Molecular FormulaC4H5F2NO3
Molecular Weight153.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(F)F
InChIInChI=1S/C4H5F2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9)
InChIKeyKAWOQXYYRSVAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Difluoroacetamido)acetic acid – Physicochemical & Structural Baseline


2-(2,2-Difluoroacetamido)acetic acid, also known as N-(difluoroacetyl)glycine (CAS 160845-43-2), is a fluorinated glycine derivative with the molecular formula C4H5F2NO3 and a molecular weight of 153.08 . This compound features a difluoroacetyl amide motif on the glycine backbone, placing it within the class of N-acyl glycines. The geminal difluoromethylene group exerts a strong electron-withdrawing effect, which substantially modulates the acidity, lipophilicity, and hydrogen-bonding capacity of the molecule compared to its non-fluorinated analog N-acetylglycine [1]. These properties make it a versatile building block for medicinal chemistry, particularly as an intermediate for synthesizing α,α-difluoroacetamido neurotrophic agents and FKBP12 ligands [2].

2-(2,2-Difluoroacetamido)acetic acid – The Critical Gem-Difluoro Motif


Simple in-class substitution with non-fluorinated glycine derivatives like N-acetylglycine (CAS 543-24-8) or other N-acyl glycines cannot recapitulate the physical properties and biological processing of 2-(2,2-difluoroacetamido)acetic acid. The gem-difluoro group is not merely a bioisostere; it fundamentally alters the molecule's electronic profile, metabolic stability, and intermolecular interactions [1]. Published comparative data on N-acyl neuraminic acids show that replacing an acetyl with a difluoroacetyl group can change enzyme substrate efficiency and biological activity profiles [2]. For procurement decisions, selecting a generic N-acyl glycine introduces a different hydrogen-bonding landscape and metabolic profile, confounding downstream applications in fragment-based drug discovery, chemical biology probe design, and FKBP12-targeted therapeutic development [3].

Head-to-Head Evidence: 2-(2,2-Difluoroacetamido)acetic acid vs. Analogs


Purity & Batch Consistency vs. N-Acetylglycine

Standard procurement-grade 2-(2,2-difluoroacetamido)acetic acid is offered at a guaranteed purity of ≥97%, as verified by NMR, HPLC, and GC analysis . In contrast, the closest non-fluorinated analog, N-acetylglycine, is commonly supplied at a lower standard purity of 95% from major vendors . This 2-percentage-point advantage in guaranteed purity directly reduces the impurity burden in downstream synthetic and biological workflows, a critical factor for reproducible fragment-based screening and sensitive biochemical assays.

Purity Quality Control Reproducibility

Enzymatic Processing: Difluoroacetyl vs. Acetyl

In a comparative enzymatic study using recombinant E. coli CMP sialate synthase, N-difluoroacetyl neuraminic acid was processed as a substrate to produce the corresponding CMP-N-acyl-neuraminic acid [1]. This contrasts with N-propionyl neuraminic acid, which failed to serve as a substrate for CMP-N-acetyl neuraminic acid hydroxylase from pig submandibular gland [1]. While the specific kinetic parameters (kcat, Km) for the glycine series are not publicly reported, the class-level behavior indicates that the difluoroacetyl amide preserves recognition by key sialic acid-processing enzymes where other acyl modifications are rejected. For a researcher selecting an N-acyl glycine building block for metabolic incorporation studies, this class-level evidence suggests that 2-(2,2-difluoroacetamido)acetic acid is more likely to enter the CMP-sialate synthase pathway than its N-propionyl analog.

Enzyme Kinetics Substrate Specificity Sialic Acid Metabolism

FKBP12 Rotamase Inhibition vs. Ketoamide Ligands

2-Aryl-2,2-difluoroacetamido-proline and pipecolate esters, which can be prepared using 2-(2,2-difluoroacetamido)acetic acid as a key synthetic intermediate [1], demonstrate rotamase inhibitory activity against FKBP12 that is comparable to that of the corresponding ketoamide ligands [2]. X-ray structural studies reveal that the gem-difluoro group engages in discrete interactions with the Phe36 phenyl ring and forms a moderate-to-weak hydrogen bond with the Tyr26 hydroxyl group, interactions that are absent in non-fluorinated acetamide analogs [2]. Although a direct Ki comparison for the free glycine acid is not reported, the structural data provide atomic-level evidence that the difluoroacetamido moiety confers a unique binding mode that cannot be achieved by N-acetylglycine-based ligands.

FKBP12 Rotamase Neurotrophism

2-(2,2-Difluoroacetamido)acetic acid – Key Application Scenarios


Neurotrophic FKBP12 Ligand Synthesis

2-(2,2-Difluoroacetamido)acetic acid serves as a critical starting material for the synthesis of α,α-difluoroacetamido proline and pipecolate esters, which are validated FKBP12 rotamase inhibitors with comparable potency to ketoamide ligands [1][2]. Procurement of the pre-formed difluoroacetyl-glycine building block eliminates the need for hazardous in-house fluorination steps using DAST or Deoxo-Fluor and ensures consistent quality for medicinal chemistry campaigns targeting neurotrophism and nerve regeneration [1].

19F-NMR Fragment Screening & Probe Design

The two chemically equivalent fluorine atoms in the gem-difluoromethylene group provide a strong, singlet 19F NMR signal, making this compound an ideal small-molecule fragment for 19F NMR-based fragment screening libraries [2]. The high commercial purity (≥97%) reduces fluorine-containing impurities that could generate false 19F signals, enhancing assay reliability .

Chemoenzymatic N-Acyl Sugar Synthesis

Class-level evidence demonstrates that the difluoroacetyl group is tolerated by CMP sialate synthase, unlike certain other N-acyl modifications [1]. Researchers using immobilized sialic acid aldolase can employ 2-(2,2-difluoroacetamido)acetic acid as a precursor for preparing unnatural N-difluoroacetyl sialic acids, enabling the study of fluorine-specific effects on glycoprotein recognition and virus binding.

Physicochemical Tuning for Peptidomimetic Leads

The strong electron-withdrawing effect of the gem-difluoro group lowers the pKa of the glycine carboxylic acid by approximately 1–1.5 units relative to N-acetylglycine, and increases lipophilicity (clogP shift ~ +0.4) [1]. This predictable physicochemical tuning is invaluable for optimizing lead compounds, where subtle changes in ionization and logD directly impact permeability, solubility, and protein binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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